molecular formula C21H31N3O4 B14880924 (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic Acid

(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic Acid

Cat. No.: B14880924
M. Wt: 389.5 g/mol
InChI Key: JTBYGZWXHCIGCM-ROUUACIJSA-N
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Description

(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperazine moiety, and a benzyl group. The presence of the Boc (tert-butoxycarbonyl) protecting group further adds to its stability and reactivity in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of the piperazine and benzyl groups. The Boc protecting group is then added to enhance the stability of the compound during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-aminopiperidine-4-carboxylic acid
  • 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Uniqueness

(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid is unique due to its specific structural features, including the combination of the pyrrolidine ring, piperazine moiety, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

(2S,4S)-4-(4-benzylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-15-17(13-18(24)19(25)26)23-11-9-22(10-12-23)14-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,25,26)/t17-,18-/m0/s1

InChI Key

JTBYGZWXHCIGCM-ROUUACIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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